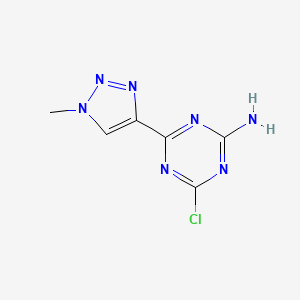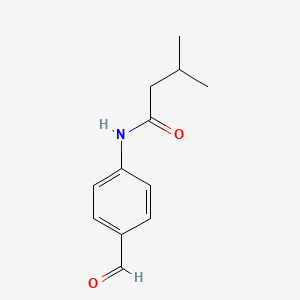![molecular formula C17H22N2 B13184281 2-(3-{3-[(Dimethylamino)methyl]phenyl}phenyl)ethan-1-amine](/img/structure/B13184281.png)
2-(3-{3-[(Dimethylamino)methyl]phenyl}phenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-{3-[(Dimethylamino)methyl]phenyl}phenyl)ethan-1-amine is an organic compound belonging to the class of phenethylamines This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to another phenyl ring via an ethanamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-{3-[(Dimethylamino)methyl]phenyl}phenyl)ethan-1-amine typically involves multiple steps. One common method includes the reaction of 3-(dimethylaminomethyl)benzaldehyde with phenylmagnesium bromide to form an intermediate, which is then reduced to yield the final product. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Applications De Recherche Scientifique
2-(3-{3-[(Dimethylamino)methyl]phenyl}phenyl)ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(3-{3-[(Dimethylamino)methyl]phenyl}phenyl)ethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating the release and uptake of neurotransmitters like serotonin and dopamine. This modulation can influence various physiological and psychological processes, making the compound of interest in neuropharmacology.
Comparaison Avec Des Composés Similaires
3,4-Dimethoxyphenethylamine: An analogue with methoxy groups instead of dimethylamino groups.
Phenethylamine: A simpler structure lacking the additional phenyl ring and dimethylamino group.
N,N-Dimethylphenethylamine: Similar structure but with different substitution patterns.
Uniqueness: 2-(3-{3-[(Dimethylamino)methyl]phenyl}phenyl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino group and the additional phenyl ring enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C17H22N2 |
|---|---|
Poids moléculaire |
254.37 g/mol |
Nom IUPAC |
2-[3-[3-[(dimethylamino)methyl]phenyl]phenyl]ethanamine |
InChI |
InChI=1S/C17H22N2/c1-19(2)13-15-6-4-8-17(12-15)16-7-3-5-14(11-16)9-10-18/h3-8,11-12H,9-10,13,18H2,1-2H3 |
Clé InChI |
HTAGKPQXZQICQK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CC(=CC=C1)C2=CC=CC(=C2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


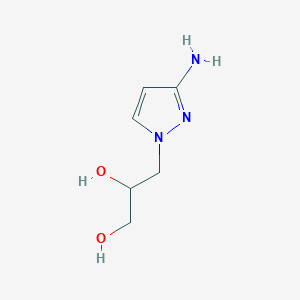
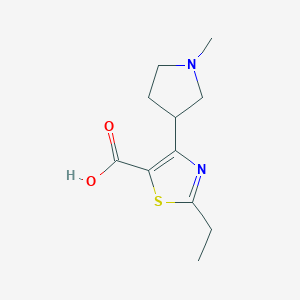
![1-[(3-Hydroxypyrrolidin-3-yl)methyl]-3-(propan-2-yl)urea](/img/structure/B13184240.png)
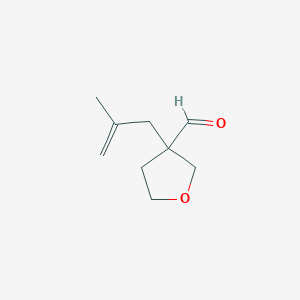
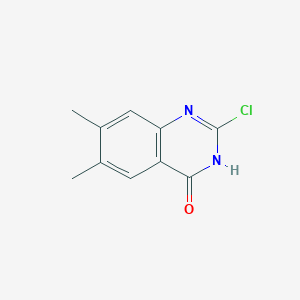

![1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclobutane](/img/structure/B13184263.png)
![1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B13184265.png)


